(3',5'-Dichlorobiphenyl-3-yl)methanol
Description
(3’,5’-Dichlorobiphenyl-3-yl)methanol is a chemical compound with the molecular formula C13H10Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 5’ positions, and a methanol group is attached to the 3 position of the biphenyl ring
Properties
IUPAC Name |
[3-(3,5-dichlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNKFCLOGGUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572383 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-51-9 | |
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichlorobiphenyl-3-yl)methanol typically involves the chlorination of biphenyl followed by the introduction of a methanol group. One common method is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methanol group. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of (3’,5’-Dichlorobiphenyl-3-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dichlorobiphenyl-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (3’,5’-Dichlorobiphenyl-3-yl)aldehyde, (3’,5’-Dichlorobiphenyl-3-yl)carboxylic acid.
Reduction: Biphenyl derivatives with reduced functional groups.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
(3’,5’-Dichlorobiphenyl-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3’,5’-Dichlorobiphenyl-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (3’,5’-Dichlorobiphenyl-4-yl)methanol
- (2’,4’-Dichlorobiphenyl-3-yl)methanol
- (3’,5’-Dichlorobiphenyl-2-yl)methanol
Uniqueness
(3’,5’-Dichlorobiphenyl-3-yl)methanol is unique due to the specific positioning of the chlorine atoms and the methanol group, which imparts distinct chemical and physical properties.
Biological Activity
(3',5'-Dichlorobiphenyl-3-yl)methanol, a biphenyl derivative with the molecular formula C13H10Cl2O, has garnered attention for its potential biological activities and interactions with various biological macromolecules. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Overview of the Compound
(3',5'-Dichlorobiphenyl-3-yl)methanol is synthesized through chlorination of biphenyl followed by the introduction of a methanol group. The synthesis typically employs Friedel-Crafts alkylation reactions using chloromethane in the presence of Lewis acid catalysts like aluminum chloride. The compound is recognized for its potential applications in medicinal chemistry and environmental science due to its structural properties.
The biological activity of (3',5'-Dichlorobiphenyl-3-yl)methanol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity, signal transduction pathways, and gene expression. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
2. Research Findings
Recent studies have highlighted several areas of biological activity:
- Anticancer Properties : Investigations into the compound's anticancer potential have shown promise. For instance, it has been noted to inhibit cell proliferation in certain cancer cell lines, suggesting a possible role in cancer therapy .
- Endocrine Disruption : Due to its structural similarity to other known endocrine disruptors, (3',5'-Dichlorobiphenyl-3-yl)methanol has been studied for its effects on hormonal pathways, particularly in relation to thyroid hormone function .
- Toxicological Assessments : Toxicological profiles indicate that exposure to this compound can lead to various health effects, including potential neurotoxic effects and impacts on reproductive health .
Case Studies
Several case studies illustrate the biological implications of (3',5'-Dichlorobiphenyl-3-yl)methanol:
- Study on Cancer Cell Lines : A study focusing on breast cancer cell lines demonstrated that treatment with (3',5'-Dichlorobiphenyl-3-yl)methanol resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
- Endocrine Disruption Research : Research assessing the compound's impact on thyroid hormone levels revealed alterations that could suggest endocrine-disrupting capabilities. These findings underscore the need for further investigation into its environmental and health-related implications .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Friedel-Crafts Alkylation | Reaction with chloromethane and aluminum chloride |
| Chlorination | Initial chlorination of biphenyl |
| Oxidation | Possible oxidation to aldehyde or carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
